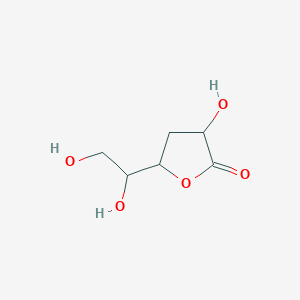
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and trifluoromethyl groups to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For the specific synthesis of 4,5,6-tribromo-2-(trifluoromethyl)benzimidazole, the following steps are generally followed:
Bromination: The starting material, benzimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4, 5, and 6 positions.
Trifluoromethylation: The brominated benzimidazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as high-temperature proton exchange membranes for fuel cells.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Mecanismo De Acción
The mechanism of action of benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit casein kinases, which play a role in cell signaling and regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
4,6-Dibromo-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
2-(4-Trifluoromethylphenyl)benzimidazole: Studied for its analgesic and antiplatelet activities.
Uniqueness
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups. These substituents enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
7682-32-8 |
|---|---|
Fórmula molecular |
C8H2Br3F3N2 |
Peso molecular |
422.82 g/mol |
Nombre IUPAC |
4,5,6-tribromo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
Clave InChI |
UULQGHQIXNPCOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

